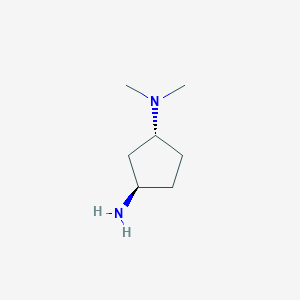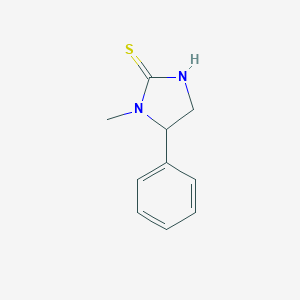
1-Methyl-5-phenyl-2-imidazolidinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-phenyl-2-imidazolidinethione (MPIT) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. It is a member of the imidazolidinethione family, which has been extensively studied for its biological activities. MPIT has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-phenyl-2-imidazolidinethione is not fully understood, but it is thought to act through multiple pathways. 1-Methyl-5-phenyl-2-imidazolidinethione has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation, leading to a reduction in cellular damage. It has also been found to modulate the expression of genes involved in cell survival and death pathways.
Efectos Bioquímicos Y Fisiológicos
1-Methyl-5-phenyl-2-imidazolidinethione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, leading to a reduction in cellular damage. 1-Methyl-5-phenyl-2-imidazolidinethione has also been found to protect against neuronal cell death and improve cognitive function in animal models of neurodegenerative diseases. Additionally, 1-Methyl-5-phenyl-2-imidazolidinethione has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-5-phenyl-2-imidazolidinethione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity, making it a safe compound to use in experiments. However, one limitation of 1-Methyl-5-phenyl-2-imidazolidinethione is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-Methyl-5-phenyl-2-imidazolidinethione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Further studies are needed to investigate the mechanism of action of 1-Methyl-5-phenyl-2-imidazolidinethione and its effects on neuronal function. Another area of interest is its potential use in the treatment of diabetes. Studies are needed to investigate the effects of 1-Methyl-5-phenyl-2-imidazolidinethione on glucose metabolism and insulin sensitivity. Additionally, the development of new synthesis methods for 1-Methyl-5-phenyl-2-imidazolidinethione may lead to the discovery of more potent analogs with improved therapeutic properties.
Métodos De Síntesis
1-Methyl-5-phenyl-2-imidazolidinethione can be synthesized through a multi-step process involving the reaction of 1-methylimidazole with phenyl isothiocyanate, followed by the addition of hydrogen sulfide. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been optimized and yields high purity and yield of 1-Methyl-5-phenyl-2-imidazolidinethione.
Aplicaciones Científicas De Investigación
1-Methyl-5-phenyl-2-imidazolidinethione has been extensively studied for its potential therapeutic properties. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. 1-Methyl-5-phenyl-2-imidazolidinethione has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
186424-02-2 |
|---|---|
Nombre del producto |
1-Methyl-5-phenyl-2-imidazolidinethione |
Fórmula molecular |
C10H12N2S |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
1-methyl-5-phenylimidazolidine-2-thione |
InChI |
InChI=1S/C10H12N2S/c1-12-9(7-11-10(12)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,13) |
Clave InChI |
ZFOUTMOBRSLFAR-UHFFFAOYSA-N |
SMILES |
CN1C(CNC1=S)C2=CC=CC=C2 |
SMILES canónico |
CN1C(CNC1=S)C2=CC=CC=C2 |
Sinónimos |
1-Methyl-5-phenyl-2-imidazolidinethione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



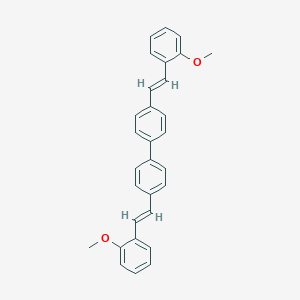
![1-[6-(Benzyloxy)pyridin-3-YL]ethanone](/img/structure/B64862.png)
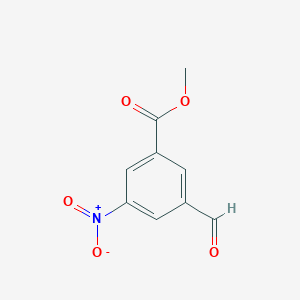

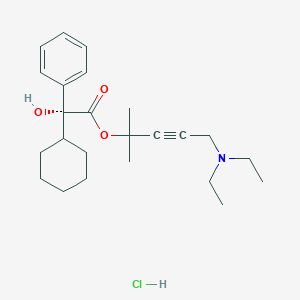
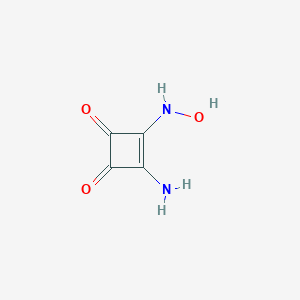
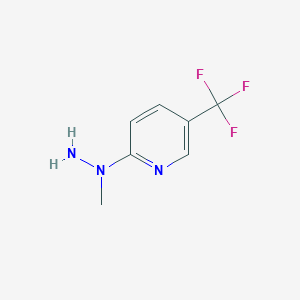
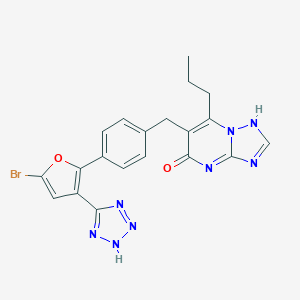
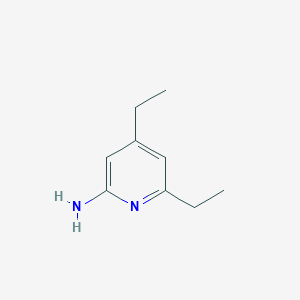
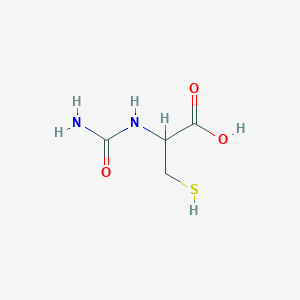
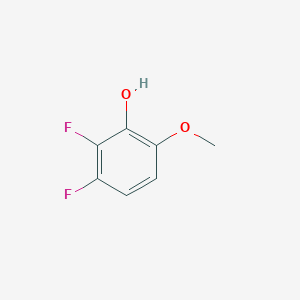
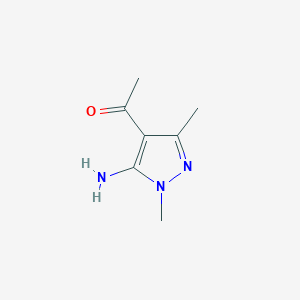
![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)
